Benzoyl oxokadsuranol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H28O9 |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

[(1S,12R,13R,14S,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] benzoate |

InChI |

InChI=1S/C29H28O9/c1-14-15(2)23(38-28(32)16-8-6-5-7-9-16)17-10-20-24(37-13-36-20)26-21(17)29(12-35-26)18(22(14)30)11-19(33-3)25(34-4)27(29)31/h5-11,14-15,22-23,30H,12-13H2,1-4H3/t14-,15+,22+,23+,29-/m0/s1 |

InChI Key |

QKCAULIJCVGCOM-BMMMKAKKSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=C(C5=O)OC)OC)[C@@H]1O)OCO3)OC(=O)C6=CC=CC=C6)C |

Canonical SMILES |

CC1C(C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C1O)OCO3)OC(=O)C6=CC=CC=C6)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Benzoyl oxokadsuranol?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl oxokadsuranol is a naturally occurring lignan (B3055560) isolated from the stems of Kadsura longipedunculata. This document provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, and a detailed protocol for its isolation. While specific biological activities and signaling pathways of this compound are still under investigation, this guide lays the foundational chemical knowledge for future research and drug development endeavors.

Chemical Structure and Properties

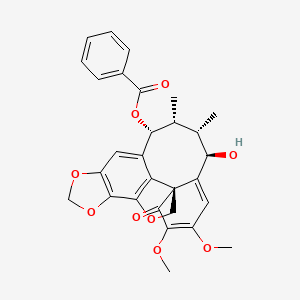

This compound is a complex dibenzocyclooctadiene lignan. Its chemical structure was elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Chemical Structure:

(Image generated based on the structure of related kadsuranol derivatives and the molecular formula of this compound. The precise stereochemistry may vary and requires further crystallographic confirmation.)

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₈O₉ | TargetMol Data Sheet |

| Molecular Weight | 520.53 g/mol | TargetMol Data Sheet |

| CAS Number | 130252-47-0 | [1] |

| Appearance | White amorphous powder | Inferred from similar compounds |

| Solubility | Soluble in methanol (B129727), chloroform, ethyl acetate (B1210297) | Inferred from isolation protocols |

| HR-ESI-MS (m/z) | 521.1755 [M+H]⁺ (Calcd. for C₂₉H₂₉O₉, 521.1755) | [1] |

| UV (MeOH) λmax (log ε) | 218 (4.65), 254 (4.18), 290 (sh, 3.75) nm | [1] |

| IR (KBr) νmax | 3448, 2924, 1718, 1630, 1595, 1271, 1101, 756 cm⁻¹ | [1] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 151.2 | 6.65 (s) |

| 2 | 108.7 | |

| 3 | 160.2 | |

| 4 | 98.6 | 6.22 (s) |

| 5 | 55.4 | |

| 6 | 40.1 | 2.95 (m), 2.10 (m) |

| 7 | 34.5 | 2.50 (m) |

| 8 | 44.2 | 2.15 (m) |

| 9 | 209.8 | |

| 10 | 135.8 | |

| 11 | 123.1 | 6.88 (s) |

| 12 | 148.9 | |

| 13 | 140.9 | |

| 14 | 125.8 | |

| 1'-O-Benzoyl | 166.4 | |

| 1'' | 130.2 | |

| 2'', 6'' | 129.8 | 8.05 (d, 7.5) |

| 3'', 5'' | 128.5 | 7.48 (t, 7.5) |

| 4'' | 133.2 | 7.62 (t, 7.5) |

| 1-OCH₃ | 56.1 | 3.88 (s) |

| 2-OCH₃ | 60.7 | 3.65 (s) |

| 3-OCH₃ | 60.9 | 3.58 (s) |

| 12-OCH₃ | 56.1 | 3.95 (s) |

| 13-OCH₃ | 56.1 | 3.92 (s) |

| C-7 Me | 21.8 | 1.15 (d, 7.0) |

| C-8 Me | 12.9 | 0.85 (d, 7.0) |

(Data adapted from Zhang et al., 2018)[1]

Experimental Protocols

Isolation of this compound

The following protocol is based on the methods described for the isolation of lignans (B1203133) from Kadsura longipedunculata.[1]

Diagram 1: General Workflow for the Isolation of this compound

Caption: Isolation workflow for this compound.

Methodology:

-

Plant Material: Dried and powdered stems of Kadsura longipedunculata are used as the starting material.

-

Extraction: The powdered plant material is extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which typically contains the lignans, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and acetone, starting from a low polarity and gradually increasing the polarity.

-

Purification: Fractions containing compounds with similar TLC profiles to known lignans are combined and further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): HR-ESI-MS is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to establish the connectivity of protons and carbons within the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyls, carbonyls, and aromatic rings.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of a chromophoric system.

Biological Activity and Signaling Pathways

Currently, there is limited published data specifically detailing the biological activities and mechanisms of action of this compound. However, lignans isolated from the Kadsura genus are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and hepatoprotective activities.

Diagram 2: Potential Areas of Biological Investigation for this compound

Caption: Potential research directions for this compound.

Future research should focus on evaluating this compound for these activities and elucidating the underlying signaling pathways, such as its effects on NF-κB, MAPK, and apoptosis pathways, which are commonly modulated by other bioactive lignans.

Conclusion

This technical guide provides a comprehensive summary of the current knowledge on the chemical structure and properties of this compound. The detailed spectroscopic data and isolation protocol serve as a valuable resource for researchers interested in this natural product. Further investigation into its biological activities and mechanisms of action is warranted to explore its potential as a therapeutic agent.

References

Unveiling Benzoyl Oxokadsuranol: A Technical Guide to its Discovery and Origins

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, origin, and characteristics of benzoyl oxokadsuranol, a lignan (B3055560) isolated from the plant genus Kadsura. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical and potential therapeutic properties of this natural compound.

Discovery and Origin

This compound was first reported as a new natural product in 2018 by a team of researchers led by Jin Zhang.[1] It was isolated from the stems of Kadsura longipedunculata, a plant species native to China. Subsequent research has also identified its presence in the roots of the same plant species and in Kadsura coccinea. The discovery of this compound contributes to the growing body of knowledge about the diverse lignan constituents of the Kadsura genus, which has a long history of use in traditional medicine.

Table 1: Discovery and Origin of this compound

| Attribute | Information |

| Year of Discovery | 2018 |

| Primary Plant Source | Kadsura longipedunculata (Stems) |

| Other Plant Sources | Kadsura longipedunculata (Roots), Kadsura coccinea |

| Compound Class | Lignan |

| CAS Number | 130252-47-0 |

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques. While the primary literature should be consulted for the complete dataset, this guide summarizes the key analytical methods used for its characterization.

Table 2: Key Analytical Data for this compound

| Data Type | Description |

| Mass Spectrometry | High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the molecular formula. |

| NMR Spectroscopy | 1D (¹H and ¹³C) and 2D (HSQC, HMBC, NOESY) Nuclear Magnetic Resonance spectroscopy were employed for complete structural assignment. |

| Optical Rotation | The specific rotation was measured to determine the stereochemistry of the molecule. |

Note: Specific quantitative values for spectroscopic data and optical rotation are detailed in the primary scientific literature and are essential for unambiguous identification.

Experimental Protocols

The isolation and purification of this compound involve standard phytochemistry laboratory procedures. The following is a generalized workflow based on the initial discovery.

Plant Material Extraction and Fractionation

A generalized workflow for the extraction and fractionation of Kadsura longipedunculata to isolate this compound is depicted below.

Structure Elucidation

The determination of the chemical structure of this compound follows a logical progression of analytical techniques.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific published data on the biological activities of this compound. However, the Kadsura genus is a rich source of lignans (B1203133) that have demonstrated a wide range of biological effects, including anti-HIV, anti-inflammatory, and hepatoprotective activities.

Given the structural class of this compound, it is plausible that it may exhibit similar biological properties. Future research is warranted to investigate its potential therapeutic effects. Should such activities be identified, subsequent studies would be necessary to elucidate the underlying molecular mechanisms and signaling pathways involved. Potential pathways that are often modulated by bioactive lignans include:

Conclusion and Future Directions

This compound is a recently discovered lignan with a well-characterized structure, originating from plants of the Kadsura genus. While its discovery has been documented, a significant opportunity exists for further research into its biological activities. Future studies should focus on screening this compound against various disease models to uncover any potential therapeutic benefits. Elucidation of its mechanism of action and the signaling pathways it may modulate will be critical for its potential development as a novel therapeutic agent.

References

Isolating Benzoyl Oxokadsuranol from Kadsura longipedunculata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Benzoyl oxokadsuranol, a naturally occurring compound found in the plant Kadsura longipedunculata. This document outlines a synthesized experimental protocol based on established phytochemical methodologies for the extraction and purification of lignans (B1203133) from this species. It also presents available spectroscopic data and visual workflows to aid in the understanding of the isolation process and the chemical context of the compound.

Introduction

Kadsura longipedunculata, a member of the Schisandraceae family, is a rich source of bioactive secondary metabolites, primarily lignans and triterpenoids. These compounds have garnered significant scientific interest due to their potential pharmacological activities, including cytotoxic, antioxidant, antitumor, and anti-inflammatory properties. Among the diverse array of molecules isolated from this plant is this compound, a lignan (B3055560) whose complete characterization and biological potential are still emerging areas of research. This guide serves as a technical resource for the targeted isolation and study of this compound.

Experimental Protocols

The following protocol is a synthesized methodology based on recurrent and standard procedures for the isolation of lignans from the stems and roots of Kadsura longipedunculata.

Plant Material Collection and Preparation

-

Collection : The stems and/or roots of Kadsura longipedunculata should be collected and authenticated by a qualified botanist.

-

Drying : The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile constituents.

-

Pulverization : The dried plant material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Maceration : The powdered plant material is subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature. The process involves soaking the material in the solvent for a period of 7-10 days, with periodic agitation.

-

Concentration : The ethanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation

-

Liquid-Liquid Partitioning : The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This is typically performed in a separatory funnel.

-

Petroleum Ether Fraction : To remove non-polar constituents like fats and waxes.

-

Ethyl Acetate (B1210297) Fraction : Lignans, including this compound, are expected to be concentrated in this fraction.

-

n-Butanol Fraction : To isolate more polar compounds.

-

-

Fraction Concentration : Each solvent fraction is concentrated under reduced pressure to yield the respective crude fractions.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound from the complex ethyl acetate fraction.

-

Silica (B1680970) Gel Column Chromatography :

-

The ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

-

The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected systematically and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a suitable staining reagent.

-

Fractions with similar TLC profiles are pooled together.

-

-

Sephadex LH-20 Column Chromatography :

-

Fractions from the silica gel column that are enriched with the target compound are further purified using a Sephadex LH-20 column.

-

Methanol (B129727) is a common eluent for this step, which separates compounds based on molecular size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Final purification to obtain highly pure this compound is achieved using a Prep-HPLC system.

-

A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

Data Presentation

While a comprehensive dataset for this compound is not extensively detailed in the available literature, the following table outlines the key spectroscopic data required for its structural elucidation and characterization.

| Spectroscopic Data for this compound | |

| Technique | Observed Data |

| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | Data not explicitly available in a structured format. This would provide the exact mass and molecular formula. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Data not explicitly available in a structured format. This would reveal the proton environment in the molecule. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Data not explicitly available in a structured format. This would identify the number and type of carbon atoms. |

| Infrared (IR) Spectroscopy | Data not explicitly available in a structured format. This would indicate the presence of functional groups (e.g., carbonyls, hydroxyls, aromatic rings). |

| Ultraviolet (UV) Spectroscopy | Data not explicitly available in a structured format. This would provide information on the electronic transitions within the molecule, suggesting the presence of chromophores. |

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and its chemical classification.

Caption: Workflow for the isolation of this compound.

Spectroscopic Analysis of Benzoyl-Containing Natural Products: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals involved in the structural elucidation of natural products. It details the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for a compound featuring a benzoyl group.

Spectroscopic Data Presentation

The structural confirmation of a benzoyl-containing natural product relies on the combined interpretation of data from various spectroscopic techniques. The following tables summarize the characteristic signals expected for the benzoyl functional group.

Table 1: Typical ¹H NMR Spectral Data for a Benzoyl Group

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ortho-Protons | 7.9 - 8.2 | Doublet (d) or Multiplet (m) | ~7-8 |

| meta-Protons | 7.4 - 7.6 | Triplet (t) or Multiplet (m) | ~7-8 |

| para-Proton | 7.5 - 7.7 | Triplet (t) or Multiplet (m) | ~7-8 |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the electronic effects of other substituents on the aromatic ring.[1]

Table 2: Typical ¹³C NMR Spectral Data for a Benzoyl Group

| Carbon Atom | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | 165 - 175[1] |

| ipso-Carbon (C-1) | 130 - 135 |

| ortho-Carbons (C-2, C-6) | 128 - 130 |

| meta-Carbons (C-3, C-5) | 128 - 129 |

| para-Carbon (C-4) | 132 - 134 |

Note: These are approximate chemical shift ranges and can be influenced by the molecular structure and solvent.

Table 3: Characteristic Mass Spectrometry Fragmentation of a Benzoyl Group

| Fragment Ion | m/z | Description |

| Benzoyl cation | 105 | Often the base peak, formed by cleavage of the bond adjacent to the carbonyl group.[2] |

| Phenyl cation | 77 | Formed by the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation.[2] |

Table 4: Key Infrared (IR) Absorption Frequencies for a Benzoyl Group

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| C=O (carbonyl) | Stretch | 1750 - 1680 |

| C=C (aromatic) | Stretch | 1600 - 1450 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C-H (aromatic) | Bending (out-of-plane) | 900 - 675 |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the analysis of a purified natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Sample Preparation: Approximately 1-10 mg of the purified natural product is dissolved in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A proton-decoupled experiment is typically used to obtain a spectrum with single lines for each unique carbon.

-

2D NMR (COSY, HSQC, HMBC): A suite of 2D NMR experiments is essential for complete structural elucidation, allowing for the determination of proton-proton and proton-carbon correlations.

-

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements and determination of the molecular formula.

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS) for separation from any minor impurities.

-

Ionization: Electrospray ionization (ESI) is commonly used for polar natural products, while electron ionization (EI) is suitable for more volatile and less polar compounds.[2]

-

Data Acquisition: Full scan mass spectra are acquired to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid Samples: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Liquid/Soluble Samples: A thin film of the sample can be placed between two salt plates.

-

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.[3]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel natural product.

References

Benzoyl oxokadsuranol CAS number and molecular formula

An In-depth Technical Guide to Benzoyl Oxokadsuranol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on this compound, a natural compound of interest to the scientific community. While comprehensive experimental data and signaling pathway information for this specific molecule are limited in publicly accessible literature, this document consolidates the known chemical properties and the broader biological context of related compounds derived from its natural source.

Core Compound Data

The fundamental chemical identifiers for this compound are detailed below. This information is crucial for the procurement and identification of the compound for research purposes.

| Parameter | Value | Citation |

| CAS Number | 130252-47-0 | |

| Molecular Formula | C29H28O9 |

Biological Context and Pharmacological Potential

This compound is a phytochemical isolated from Kadsura longipedunculata, a plant used in traditional medicine.[1][2] Research into the constituent compounds of this plant has revealed a variety of bioactive molecules, primarily lignans (B1203133) and terpenoids.[1][2]

General Pharmacological Activities of Compounds from Kadsura longipedunculata

-

Cytotoxic and Antitumor Effects: Various compounds from the plant have been shown to possess cytotoxic properties against different cancer cell lines.[1][3]

-

Antioxidant Activity: The presence of antioxidant compounds is a noted characteristic of this plant genus.[1][3]

-

Anti-inflammatory Properties: Extracts have been observed to have anti-inflammatory effects, a common feature of many traditional medicinal plants.[1]

-

Anti-HIV Activity: Notably, a study on compounds from Kadsura longipedunculata identified a tetrahydrofuran (B95107) lignan, kadlongirin B, which exhibited weak anti-human immunodeficiency virus-1 (HIV-1) activity.[4] This highlights the potential for antiviral applications of compounds from this plant.

-

Hepatoprotective Effects: Some studies have indicated that compounds from this plant may offer protection to the liver.[1]

The diverse biological activities of compounds isolated from Kadsura longipedunculata underscore the potential of this compound as a subject for further pharmacological investigation.

Experimental Protocols and Signaling Pathways

As of the date of this guide, detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not extensively reported in peer-reviewed journals. Similarly, there is no available information on the specific signaling pathways that this compound may modulate.

The general methodologies for investigating phytochemicals from Kadsura longipedunculata typically involve solvent extraction, followed by chromatographic separation techniques to isolate individual compounds. The structures of these compounds are then elucidated using spectroscopic methods.[4]

Future Directions and Research Opportunities

The limited availability of in-depth technical data for this compound presents a clear opportunity for novel research. Key areas for future investigation include:

-

Isolation and Purification: Development of optimized protocols for the isolation of this compound from Kadsura longipedunculata to obtain sufficient quantities for comprehensive studies.

-

Biological Screening: A broad-based biological screening to identify its potential therapeutic effects, drawing clues from the known activities of other compounds from the same plant.

-

Mechanism of Action Studies: Once a significant biological activity is identified, further research will be necessary to elucidate the underlying mechanism of action and any involved signaling pathways.

-

Synthetic Chemistry: Exploration of synthetic routes to produce this compound and its analogs, which would facilitate structure-activity relationship (SAR) studies.

Due to the absence of specific data on signaling pathways or experimental workflows for this compound, no visualizations can be provided at this time. Researchers are encouraged to undertake foundational studies to fill these knowledge gaps.

References

A Comprehensive Review of Dibenzocyclooctadiene Lignans from Kadsura: From Phytochemistry to Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Kadsura, belonging to the Schisandraceae family, has long been a staple in traditional medicine across Asia for treating a variety of ailments, including arthritis and gastritis.[1] Modern phytochemical investigations have identified dibenzocyclooctadiene lignans (B1203133) as one of the primary bioactive constituents of these plants.[2][3] These complex molecules have garnered significant attention from the scientific community for their diverse and potent pharmacological activities, which include anti-inflammatory, cytotoxic, hepatoprotective, and neuroprotective effects.[4][5][6][7] This technical guide provides a comprehensive literature review of the dibenzocyclooctadiene lignans isolated from Kadsura, with a focus on their chemical structures, biological activities, and underlying mechanisms of action.

Quantitative Bioactivity Data

The biological evaluation of dibenzocyclooctadiene lignans from various Kadsura species has generated a substantial amount of quantitative data. These findings, summarized in the tables below, highlight the potential of these compounds as leads for drug discovery.

Table 1: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans from Kadsura

| Compound | Kadsura Species | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Kadsuindutain A | K. induta | NO Production Inhibition | RAW264.7 | 10.7 | [4] |

| Kadsuindutain B | K. induta | NO Production Inhibition | RAW264.7 | 12.5 | [4] |

| Kadsuindutain C | K. induta | NO Production Inhibition | RAW264.7 | 15.2 | [4] |

| Kadsuindutain D | K. induta | NO Production Inhibition | RAW264.7 | 20.8 | [4] |

| Kadsuindutain E | K. induta | NO Production Inhibition | RAW264.7 | 34.0 | [4] |

| Schizanrin F | K. induta | NO Production Inhibition | RAW264.7 | 18.6 | [4] |

| Schizanrin O | K. induta | NO Production Inhibition | RAW264.7 | 25.4 | [4] |

| Schisantherin J | K. induta | NO Production Inhibition | RAW264.7 | 28.1 | [4] |

| Compound 5 | K. heteroclita | TNF-α Production Inhibition | RAW264.7 | 6.16 | [8] |

| Compound 1 | K. heteroclita | TNF-α Production Inhibition | RAW264.7 | 9.41 | [8] |

| Compound 3 | K. heteroclita | TNF-α Production Inhibition | RAW264.7 | 12.83 | [8] |

| Compound 6 | K. heteroclita | TNF-α Production Inhibition | RAW264.7 | 14.54 | [8] |

Table 2: Cytotoxic Activity of Dibenzocyclooctadiene Lignans from Kadsura

| Compound | Kadsura Species | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Kadusurain A | K. coccinea | A549 (Lung) | 12.56 | - | [5] |

| Kadusurain A | K. coccinea | HCT116 (Colon) | 1.05 | - | [5] |

| Kadusurain A | K. coccinea | HL-60 (Leukemia) | 2.33 | - | [5] |

| Kadusurain A | K. coccinea | HepG2 (Liver) | 4.67 | - | [5] |

| Heilaohulignan C | K. coccinea | HepG2 (Liver) | - | 9.92 | [9] |

| Heilaohulignan C | K. coccinea | BGC-823 (Gastric) | - | 16.75 | [9] |

| Heilaohulignan C | K. coccinea | HCT-116 (Colon) | - | 16.59 | [9] |

| Kadsuralignan I | K. coccinea | HepG2 (Liver) | - | 21.72 | [9] |

| Longipedunin B | K. coccinea | HepG2 (Liver) | - | 18.72 | [9] |

Table 3: Other Biological Activities of Dibenzocyclooctadiene Lignans from Kadsura

| Compound | Kadsura Species | Activity | Assay Details | Results | Reference |

| Heilaohusuin B | K. coccinea | Hepatoprotective | APAP-induced HepG2 cell viability | Increased viability to >52.2% at 10 µM | [10] |

| Compound 2 | K. coccinea | Hepatoprotective | APAP-induced HepG2 cell viability | Increased viability to >52.2% at 10 µM | [10] |

| Compound 10 | K. coccinea | Hepatoprotective | APAP-induced HepG2 cell viability | Increased viability to >52.2% at 10 µM | [10] |

| Compound 13 | K. coccinea | Hepatoprotective | APAP-induced HepG2 cell viability | Increased viability to >52.2% at 10 µM | [10] |

| Compound 21 | K. coccinea | Hepatoprotective | APAP-induced HepG2 cell viability | Increased viability to >52.2% at 10 µM | [10] |

| Compound 32 | K. coccinea | Hepatoprotective | APAP-induced HepG2 cell viability | Increased viability to >52.2% at 10 µM | [10] |

| Compound 41 | K. coccinea | Hepatoprotective | APAP-induced HepG2 cell viability | Increased viability to >52.2% at 10 µM | [10] |

| Compound 46 | K. coccinea | Hepatoprotective | APAP-induced HepG2 cell viability | Increased viability to >52.2% at 10 µM | [10] |

| Compound 49 | K. coccinea | Hepatoprotective | APAP-induced HepG2 cell viability | Increased viability to >52.2% at 10 µM | [10] |

| Kadsutherin F | K. interior | Anti-platelet Aggregation | ADP-induced platelet aggregation | 49.47% inhibition | [2] |

Experimental Protocols

The isolation and characterization of dibenzocyclooctadiene lignans from Kadsura involve a series of meticulous experimental procedures.

A general workflow for the isolation of these compounds is as follows:

-

Extraction: The air-dried and powdered plant material (stems, roots, or fruits) is typically extracted with organic solvents such as ethanol (B145695) or acetone.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to yield different fractions.

-

Column Chromatography: The bioactive fraction (often the ethyl acetate fraction) is subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and ODS, using gradient elution with solvent systems like chloroform-methanol or hexane-acetone.

-

Preparative HPLC: Final purification of the isolated compounds is often achieved using preparative high-performance liquid chromatography (HPLC).

The structures of the isolated dibenzocyclooctadiene lignans are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure, including the connectivity of atoms.[4]

-

Circular Dichroism (CD) Spectroscopy: The absolute configuration of the stereogenic centers is determined by analyzing the Cotton effects in the CD spectrum.[4]

Anti-inflammatory Activity:

-

Nitric Oxide (NO) Production Inhibition Assay: RAW264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. The amount of NO produced is quantified by measuring the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.[4]

-

TNF-α Production Inhibition Assay: The concentration of tumor necrosis factor-alpha (TNF-α) in the supernatant of LPS-stimulated RAW264.7 cells is measured using an enzyme-linked immunosorbent assay (ELISA) kit.[8]

Cytotoxicity Assay:

-

MTT Assay: The anti-proliferative effect of the compounds on various cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Hepatoprotective Activity Assay:

-

Acetaminophen (APAP)-induced Hepatotoxicity Model: HepG2 cells are treated with APAP to induce liver injury. The protective effect of the lignans is evaluated by measuring cell viability, often using the MTT assay.[10]

Signaling Pathways and Mechanisms of Action

Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of dibenzocyclooctadiene lignans from Kadsura.

The anti-inflammatory effects of these lignans are, in part, mediated by the inhibition of pro-inflammatory mediators. The diagram below illustrates the general inflammatory signaling pathway targeted by these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatoprotective dibenzocyclooctadiene lignans from the fruits of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Dibenzocyclooctadiene Lignans and Phenolics from Kadsura heteroclite with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Benzoyl Oxokadsuranol Using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl oxokadsuranol is a bioactive lignan (B3055560) isolated from the stems of Kadsura longipedunculata, a plant belonging to the Schisandraceae family. Lignans (B1203133) from this family are known for their diverse pharmacological activities, making them of significant interest in drug discovery and development. Accurate and sensitive quantification of these compounds in various matrices is crucial for pharmacokinetic, metabolic, and quality control studies. This application note provides a detailed protocol for the quantification of this compound using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The methodology is based on established analytical principles for the analysis of similar lignans from the Schisandraceae family.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to clean up and concentrate the analyte from a biological matrix (e.g., plasma).

-

Materials:

-

Oasis HLB SPE Cartridges (3 cc, 60 mg)

-

Methanol (B129727) (HPLC grade)

-

Water (LC-MS grade)

-

Internal Standard (IS) solution (e.g., a structurally similar lignan)

-

-

Protocol:

-

Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Loading: To 500 µL of the plasma sample, add 50 µL of the internal standard solution. Vortex and load the entire mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 3 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

-

HPLC-MS/MS Analysis

-

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

Time (min) % B 0.0 30 5.0 95 7.0 95 7.1 30 | 10.0 | 30 |

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 35°C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates:

-

Desolvation Gas: 800 L/hr

-

Cone Gas: 50 L/hr

-

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Note: Specific MRM transitions for this compound need to be determined by direct infusion of a standard solution. The following are hypothetical transitions based on the analysis of similar lignans:

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) This compound [M+H]+ To be determined 30 20 | Internal Standard | [M+H]+ | To be determined | 35 | 25 |

-

-

Data Presentation

The following tables summarize the expected quantitative performance of the HPLC-MS/MS method for this compound.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | y = 0.0025x + 0.0012 | ≥ 0.995 |

Table 2: Precision and Accuracy

| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |

| This compound | 2 | ≤ 15 | ≤ 15 | 85 - 115 |

| 50 | ≤ 10 | ≤ 10 | 90 - 110 | |

| 500 | ≤ 10 | ≤ 10 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | 2 | 85 - 115 | 85 - 115 |

| 500 | 85 - 115 | 85 - 115 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Quantification.

Signaling Pathway (Illustrative)

As the specific signaling pathway of this compound is not well-established, a generalized illustrative pathway for the anti-inflammatory action of lignans is provided below.

Caption: Illustrative Anti-inflammatory Pathway.

Application Notes and Protocols for Cell-Based Bioactivity Testing of Benzoyl Oxokadsuranol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzoyl oxokadsuranol is a natural product belonging to the family of lignans, compounds known for a wide range of biological activities. While specific data on the bioactivity of this compound is limited, related compounds from the Schisandraceae family have demonstrated cytotoxic, anti-inflammatory, and antioxidant properties. This document provides a comprehensive guide to screen and characterize the potential bioactivities of this compound using a panel of established cell-based assays. The proposed workflow starts with an assessment of cytotoxicity to determine the appropriate concentration range for subsequent bioactivity assays, followed by specific protocols to investigate anti-inflammatory and antioxidant effects.

Initial Cytotoxicity Assessment

Before evaluating specific bioactivities, it is crucial to determine the cytotoxic potential of this compound to identify a non-toxic concentration range for subsequent experiments. This is typically achieved by treating a relevant cell line with a range of concentrations of the compound and assessing cell viability.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[2]

Experimental Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, HepG2, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[3]

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[3]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is another method to assess cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6]

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[7] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture to the supernatants.[7][8]

-

Incubation and Absorbance Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8] Measure the absorbance at the recommended wavelength (usually around 490 nm).[8][9]

-

Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).

Data Presentation: Cytotoxicity of this compound

| Concentration (µM) | Cell Viability (%) - MTT Assay (Mean ± SD) | Cytotoxicity (%) - LDH Assay (Mean ± SD) |

| Vehicle Control | 100 | 0 |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 | ||

| Positive Control | 100 |

Anti-Inflammatory Activity Assessment

A common approach to screen for anti-inflammatory activity is to use a cell-based model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

In response to inflammatory stimuli like LPS, macrophages produce nitric oxide (NO), a key inflammatory mediator.[10][11] The amount of NO can be indirectly measured by quantifying its stable end-product, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[10]

Experimental Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[10]

-

Pre-treatment with Compound: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assays) for 1-2 hours.[12]

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce an inflammatory response.[10][13] Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent like dexamethasone (B1670325) and LPS).

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Griess Assay: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.[14]

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.[10]

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement

This compound's effect on the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[15]

Experimental Protocol:

-

Cell Seeding, Treatment, and Stimulation: Follow the same procedure as for the NO production assay (steps 1-3).

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[16][17] This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell culture supernatants.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).[15]

-

Data Analysis: Generate a standard curve using recombinant cytokines. Calculate the concentration of TNF-α and IL-6 in the samples and express the results as a percentage of inhibition compared to the LPS-stimulated vehicle control.

Data Presentation: Anti-inflammatory Effects of this compound

| Treatment | NO Production (% of LPS Control) (Mean ± SD) | TNF-α Concentration (pg/mL) (Mean ± SD) | IL-6 Concentration (pg/mL) (Mean ± SD) |

| Control (No LPS) | |||

| LPS + Vehicle | 100 | ||

| LPS + this compound (Conc. 1) | |||

| LPS + this compound (Conc. 2) | |||

| LPS + Positive Control |

Antioxidant Activity Assessment

The potential antioxidant activity of this compound can be investigated by measuring its ability to reduce intracellular reactive oxygen species (ROS) and to activate the Nrf2 antioxidant response pathway.

Intracellular ROS Scavenging Assay

This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[18][19]

Experimental Protocol:

-

Cell Seeding: Seed a suitable cell line (e.g., HaCaT or HepG2) in a black, clear-bottom 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with non-toxic concentrations of this compound for a suitable duration (e.g., 1-4 hours).

-

DCFH-DA Loading: Remove the medium and wash the cells with PBS. Add 100 µL of DCFH-DA solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C.[18][20]

-

Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS. Induce oxidative stress by adding an agent like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (t-BHP). Include a positive control for ROS scavenging (e.g., N-acetylcysteine).

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[19]

-

Data Analysis: Calculate the percentage of ROS inhibition for each concentration of this compound compared to the vehicle-treated, oxidatively stressed cells.

Nrf2/ARE Reporter Gene Assay

This assay measures the activation of the Nrf2 transcription factor, a key regulator of the antioxidant response.[21] It utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of the Antioxidant Response Element (ARE).[22][23]

Experimental Protocol:

-

Cell Seeding: Seed the Nrf2/ARE reporter cell line (e.g., HepG2-ARE) in a white, opaque 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with non-toxic concentrations of this compound for a specified time (e.g., 24 hours). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

Cell Lysis: After incubation, wash the cells with PBS and add a lysis buffer.

-

Luciferase Assay: Add a luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to cell viability (which can be measured in a parallel plate). Express the results as fold induction of luciferase activity compared to the vehicle-treated cells.

Data Presentation: Antioxidant Effects of this compound

| Treatment | Intracellular ROS (% of H2O2 Control) (Mean ± SD) | Nrf2/ARE Luciferase Activity (Fold Induction) (Mean ± SD) |

| Control (No H2O2) | 1 | |

| H2O2 + Vehicle | 100 | |

| H2O2 + this compound (Conc. 1) | ||

| H2O2 + this compound (Conc. 2) | ||

| H2O2 + Positive Control (NAC) | ||

| Positive Control (Sulforaphane) |

Visualizations

Experimental Workflows

Caption: General experimental workflow for assessing the bioactivity of this compound.

Signaling Pathways

Caption: Potential inhibition of NF-κB and MAPK signaling pathways by this compound.

Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. LDH cytotoxicity assay [protocols.io]

- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 7. tiarisbiosciences.com [tiarisbiosciences.com]

- 8. cellbiologics.com [cellbiologics.com]

- 9. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. 2.10. Determination of Nitric Oxide (NO) and Proinflammatory Cytokines (IL-6 and TNF-α) Production [bio-protocol.org]

- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. abcam.com [abcam.com]

- 18. bioquochem.com [bioquochem.com]

- 19. doc.abcam.com [doc.abcam.com]

- 20. arigobio.com [arigobio.com]

- 21. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Benzoyl oxokadsuranol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl oxokadsuranol is a lignan (B3055560) compound isolated from Kadsura longipedunculata, a plant with a history of use in traditional medicine for treating various inflammatory conditions.[1][2] Lignans (B1203133) and terpenoids are the predominant bioactive constituents of this plant, and have demonstrated a range of pharmacological effects, including anti-inflammatory properties.[1][2] Compounds isolated from the Kadsura genus have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators. For instance, various lignans and terpenoids from Kadsura species have been reported to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[3][4][5] The underlying mechanisms often involve the modulation of critical signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][6][7]

These application notes provide a comprehensive set of protocols to evaluate the anti-inflammatory potential of this compound. The assays described herein are designed to quantify its effects on key inflammatory markers and to elucidate its mechanism of action, thereby providing a robust framework for its preclinical assessment as a potential anti-inflammatory agent.

Data Presentation: Summary of Potential Quantitative Data

The following table summarizes the expected quantitative data from the described experimental protocols. This structured format allows for a clear and comparative analysis of the anti-inflammatory efficacy of this compound.

| Assay | Parameter Measured | Test Concentrations of this compound | Expected Outcome (vs. LPS Control) | Positive Control |

| Cell Viability Assay | Cell viability (%) | 0.1, 1, 10, 25, 50, 100 µM | No significant decrease in viability at non-toxic concentrations | Vehicle Control |

| Nitric Oxide (NO) Production Assay | Nitrite (B80452) concentration (µM) | 1, 5, 10, 25 µM | Dose-dependent decrease in nitrite concentration | L-NMMA (100 µM) |

| Pro-inflammatory Cytokine Assays (ELISA) | TNF-α, IL-6, IL-1β concentration (pg/mL) | 1, 5, 10, 25 µM | Dose-dependent decrease in cytokine concentrations | Dexamethasone (1 µM) |

| Western Blot Analysis | Relative protein expression levels of p-p65, p-IκBα, p-ERK, p-JNK, p-p38 | 1, 5, 10, 25 µM | Dose-dependent decrease in the phosphorylation of target proteins | Specific pathway inhibitors |

Experimental Protocols

Cell Culture and Treatment

The RAW 264.7 murine macrophage cell line is a well-established model for studying inflammation in vitro.[3][4][5][7]

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for the indicated time, depending on the assay.

-

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound before evaluating its anti-inflammatory effects.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

After overnight incubation, treat the cells with various concentrations of this compound (0.1 - 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

-

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of NO, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

-

Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine Assays (ELISA)

This protocol quantifies the secretion of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) into the cell culture medium.

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and treat as described in the NO production assay.

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Generate a standard curve for each cytokine to determine their concentrations in the samples.

-

Western Blot Analysis

This technique is used to investigate the effect of this compound on the protein expression levels in key inflammatory signaling pathways, such as NF-κB and MAPKs.

-

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture.

-

Procedure:

-

Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS.

-

Lyse the cells and extract total proteins.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-p65, p-IκBα, p-ERK, p-JNK, p-p38, and their total forms, as well as a housekeeping protein (e.g., β-actin or GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the housekeeping protein.

-

Mandatory Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Sesquiterpenes from Kadsura coccinea attenuate rheumatoid arthritis-related inflammation by inhibiting the NF-κB and JAK2/STAT3 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells [mdpi.com]

Application Notes and Protocols: Evaluation of the Neuroprotective Effects of Benzoyl oxokadsuranol in vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The development of neuroprotective agents that can slow or halt this process is a critical area of research. This document provides a comprehensive set of protocols to evaluate the potential neuroprotective effects of a novel compound, Benzoyl oxokadsuranol, in vitro. The described assays will assess the compound's ability to protect neuronal cells from various insults that mimic the pathological conditions of neurodegeneration, including excitotoxicity, oxidative stress, and inflammation.

In Vitro Models of Neurodegeneration

To assess the neuroprotective potential of this compound, it is essential to utilize relevant in vitro models that replicate aspects of neurodegenerative processes.[1][2][3][4][5] Commonly used models include immortalized neuronal cell lines and primary neuronal cultures.

-

Immortalized Neuronal Cell Lines:

-

SH-SY5Y (Human Neuroblastoma): Widely used due to their human origin and ability to be differentiated into a more mature neuronal phenotype.[1] They are a suitable model for studying Parkinson's and Alzheimer's disease-related pathology.[1]

-

PC12 (Rat Pheochromocytoma): Can be differentiated into neuron-like cells and are often used to study neuronal differentiation and neurotoxicity.[1]

-

HT-22 (Mouse Hippocampal): A valuable tool for studying glutamate-induced excitotoxicity and oxidative stress.[6]

-

-

Primary Neuronal Cultures:

-

Derived directly from rodent brain tissue (e.g., cortex, hippocampus), these cultures more closely mimic the in vivo environment but are more complex to maintain.[2]

-

Experimental Protocols

Assessment of Cell Viability and Cytotoxicity

2.1.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7]

Protocol:

-

Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[9]

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Induce neurotoxicity by adding a neurotoxic agent such as glutamate (B1630785) (for excitotoxicity) or H₂O₂ (for oxidative stress) and incubate for 24 hours.[6][10]

-

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[7]

-

Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[7]

-

Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[8][9]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

-

Measure the absorbance at 570 nm using a microplate reader.[7]

2.1.2. Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[11][12]

Protocol:

-

Follow steps 1-3 from the MTT assay protocol.

-

After the 24-hour incubation with the neurotoxin, carefully collect the cell culture supernatant.

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).[13]

-

Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

-

Incubate the plate for 30 minutes at room temperature, protected from light.[12]

-

Add 50 µL of a stop solution to each well.[13]

-

Measure the absorbance at 490 nm using a microplate reader.[13]

Measurement of Oxidative Stress

2.2.1. Reactive Oxygen Species (ROS) Assay

This assay utilizes fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), which become fluorescent upon oxidation by ROS.[14][15]

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate.

-

Pre-treat the cells with this compound.

-

Induce oxidative stress with a suitable agent (e.g., H₂O₂).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with 10 µM H₂DCFDA in serum-free medium and incubate for 30 minutes at 37°C.

-

Wash the cells again with PBS.

-

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Assessment of Apoptosis

2.3.1. Western Blot for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[16][17][18][19]

Protocol:

-

Cell Lysis and Protein Extraction:

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit.[17]

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.[16]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.[17]

-

Measurement of Inflammatory Response

2.4.1. ELISA for Pro-inflammatory Cytokines

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, released into the cell culture medium.[20][21]

Protocol:

-

Collect the cell culture supernatants after treatment.

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[20]

-

Wash the plate and block non-specific binding sites.[20]

-

Add the cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[20]

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP.

-

Incubate for 30 minutes at room temperature.

-

Wash the plate and add a TMB substrate solution.[20]

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[20]

-

Measure the absorbance at 450 nm using a microplate reader.[20]

Data Presentation

The quantitative data obtained from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| Control | - | 100 | |

| Neurotoxin | - | ||

| Neurotoxin + BOK | 1 | ||

| Neurotoxin + BOK | 10 | ||

| Neurotoxin + BOK | 100 |

BOK: this compound

Table 2: Effect of this compound on Cytotoxicity (LDH Assay)

| Treatment Group | Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |

| Control | - | 0 | |

| Neurotoxin | - | ||

| Neurotoxin + BOK | 1 | ||

| Neurotoxin + BOK | 10 | ||

| Neurotoxin + BOK | 100 |

BOK: this compound

Table 3: Effect of this compound on ROS Production

| Treatment Group | Concentration (µM) | Fluorescence Intensity (Mean ± SD) | % ROS Production |

| Control | - | 100 | |

| Neurotoxin | - | ||

| Neurotoxin + BOK | 1 | ||

| Neurotoxin + BOK | 10 | ||

| Neurotoxin + BOK | 100 |

BOK: this compound

Table 4: Effect of this compound on Apoptotic Protein Expression

| Treatment Group | Concentration (µM) | Relative Expression (Fold Change vs. Control) |

| Cleaved Caspase-3 | ||

| Control | - | 1.0 |

| Neurotoxin | - | |

| Neurotoxin + BOK | 1 | |

| Neurotoxin + BOK | 10 | |

| Neurotoxin + BOK | 100 |

BOK: this compound

Table 5: Effect of this compound on Pro-inflammatory Cytokine Release

| Treatment Group | Concentration (µM) | Cytokine Concentration (pg/mL) (Mean ± SD) |

| TNF-α | ||

| Control | - | |

| Neurotoxin | - | |

| Neurotoxin + BOK | 1 | |

| Neurotoxin + BOK | 10 | |

| Neurotoxin + BOK | 100 |

BOK: this compound

Visualizations

Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.

Caption: Hypothesized signaling pathway for this compound's anti-apoptotic effect.

Caption: Potential anti-inflammatory mechanism of this compound.

References

- 1. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]

- 2. Frontiers | Advances in current in vitro models on neurodegenerative diseases [frontiersin.org]

- 3. Advanced Cell Models Enable Neurodegenerative Disease Research | Lab Manager [labmanager.com]

- 4. Stem cell-based models and therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Editorial: Cell-based neurodegenerative disease modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective properties of afobazol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT (Assay protocol [protocols.io]

- 10. innoprot.com [innoprot.com]

- 11. LDH Cytotoxicity Assay [bio-protocol.org]

- 12. LDH cytotoxicity assay [protocols.io]

- 13. sciencellonline.com [sciencellonline.com]

- 14. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Apoptosis western blot guide | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. google.com [google.com]

- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 21. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: A Proposed Total Synthesis Strategy for Benzoyl Oxokadsuranol

Abstract

Benzoyl oxokadsuranol is a member of the dibenzocyclooctadiene lignan (B3055560) family, a class of natural products known for a wide range of biological activities, including hepatoprotective, anti-inflammatory, and anticancer properties.[1] To date, a formal total synthesis of this compound has not been reported in the scientific literature. This document outlines a plausible and detailed synthetic strategy for its preparation, leveraging established methodologies for the asymmetric synthesis of the core dibenzocyclooctadiene scaffold and regioselective benzoylation techniques. The proposed route is designed to be adaptable for the synthesis of related analogues for further structure-activity relationship (SAR) studies.

Proposed Retrosynthetic Strategy

The total synthesis of this compound can be envisioned through a convergent strategy. The final step would be a regioselective benzoylation of a key intermediate, oxokadsuranol. The synthesis of the oxokadsuranol core, a complex dibenzocyclooctadiene lignan, represents the main challenge. This core can be constructed from two appropriately substituted aromatic precursors. The strategy focuses on the stereocontrolled formation of the biaryl axis and the stereocenters on the eight-membered ring.

A plausible retrosynthetic analysis is depicted below. The target molecule (I) can be obtained via selective benzoylation of the C-7 hydroxyl group of oxokadsuranol (II). The ketone at C-9 can be installed via oxidation of a corresponding alcohol precursor. The dibenzocyclooctadiene core of (II) can be formed through an intramolecular biaryl coupling reaction of a suitably functionalized diarylbutane precursor (III). The stereocenters in (III) can be established using asymmetric catalysis, for instance, through an asymmetric crotylation or aldol (B89426) reaction to connect the two aromatic fragments (IV and V).

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The forward synthesis is proposed to proceed in three main stages:

-

Asymmetric Synthesis of the Diarylbutane Intermediate: Construction of the key acyclic precursor bearing the necessary stereocenters.

-

Formation of the Dibenzocyclooctadiene Core: Intramolecular cyclization to form the characteristic eight-membered ring.

-

Final Functional Group Manipulations and Benzoylation: Installation of the ketone and the final benzoyl group.

Caption: Proposed workflow for the total synthesis of this compound.

Quantitative Data from Analogous Syntheses

The following table summarizes expected yields and stereoselectivities for key reaction types, based on published syntheses of related dibenzocyclooctadiene lignans (B1203133) such as gomisin O and schisandrin.[2][3]

| Step No. | Reaction Type | Reagents/Catalyst | Substrate Type | Expected Yield (%) | Expected Stereoselectivity (dr or er) | Reference Analogue |